molecular formula C22H21ClN6 B11212860 1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B11212860
M. Wt: 404.9 g/mol
InChI Key: ULZZIRRBCKJXNK-UHFFFAOYSA-N
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Description

1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazolo[3,4-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Substitution Reaction: The pyrazolo[3,4-d]pyrimidine core is then subjected to a nucleophilic substitution reaction with 1-benzylpiperazine. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) on the pyrazolo[3,4-d]pyrimidine ring can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2/Pd-C, NaBH4

    Substitution: NaOH, K2CO3, DMF

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
  • 1-benzyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
  • 1-benzyl-4-[1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Uniqueness

1-benzyl-4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6/c23-18-6-8-19(9-7-18)29-22-20(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2

InChI Key

ULZZIRRBCKJXNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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